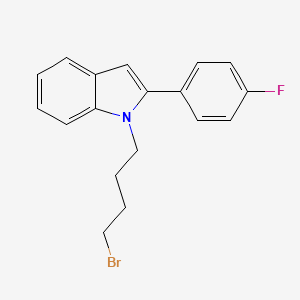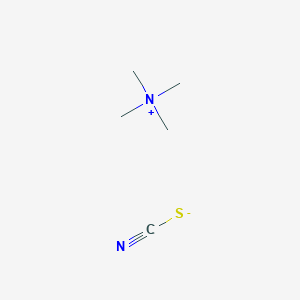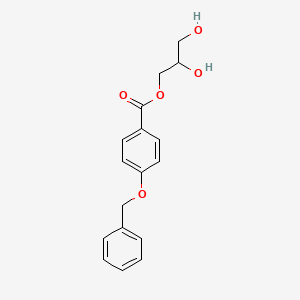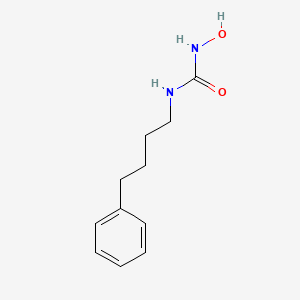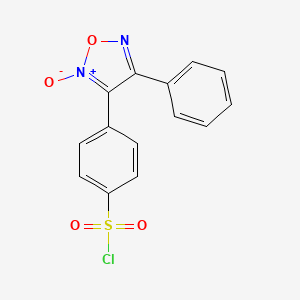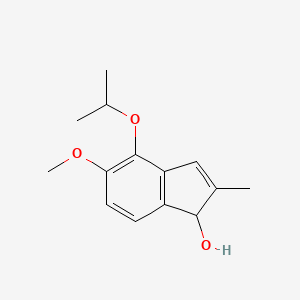![molecular formula C19H17N2OP B14179861 [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile CAS No. 922729-99-5](/img/structure/B14179861.png)
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclobutyl ring substituted with a diphenylphosphoryl group and a propanedinitrile moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile typically involves the reaction of cyclobutyl derivatives with diphenylphosphoryl chloride and subsequent introduction of the propanedinitrile group. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the diphenylphosphoryl intermediate. The final step involves the addition of malononitrile under controlled temperature and solvent conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized phosphine oxides and related derivatives.
Reduction: Reduced phosphine compounds.
Substitution: Substituted cyclobutyl derivatives with various functional groups.
Applications De Recherche Scientifique
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Diphenylphosphoryl)cyclopropyl]propanedinitrile
- [1-(Diphenylphosphoryl)cyclopentyl]propanedinitrile
- [1-(Diphenylphosphoryl)cyclohexyl]propanedinitrile
Uniqueness
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
922729-99-5 |
|---|---|
Formule moléculaire |
C19H17N2OP |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2-(1-diphenylphosphorylcyclobutyl)propanedinitrile |
InChI |
InChI=1S/C19H17N2OP/c20-14-16(15-21)19(12-7-13-19)23(22,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,16H,7,12-13H2 |
Clé InChI |
FYUHDONOEPDULE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


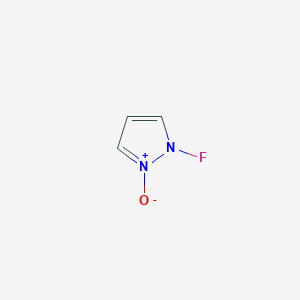
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)

![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
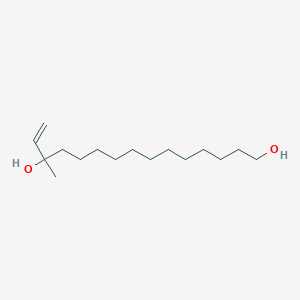
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
